2-Benzylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

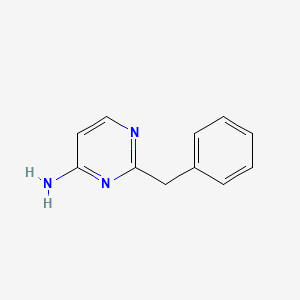

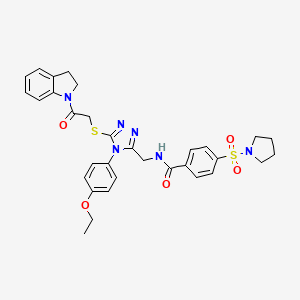

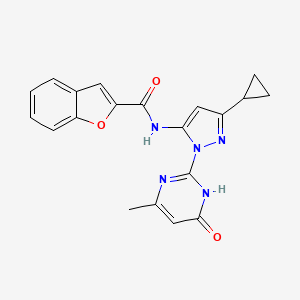

2-Benzylpyrimidin-4-amine is a chemical compound with the CAS Number: 22404-44-0. It has a molecular weight of 185.23 . The IUPAC name for this compound is 2-benzyl-4-pyrimidinamine .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 2-Benzylpyrimidin-4-amine, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-Benzylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The benzyl group is attached to the second carbon of the pyrimidine ring .Physical And Chemical Properties Analysis

2-Benzylpyrimidin-4-amine is a powder at room temperature. It has a melting point of 140-142 degrees Celsius .Scientific Research Applications

Chemistry and Properties

2-Benzylpyrimidin-4-amine, while not directly mentioned, relates closely to the broader category of aromatic amines, which are central in various branches of chemistry, including the preparation and properties of organic compounds. A review by Boča, Jameson, and Linert (2011) on the chemistry of compounds containing pyridine-2,6-diylbis and their analogs highlights the significance of such structures in spectroscopic properties, magnetic properties, and biological and electrochemical activity. This indicates potential research applications of 2-Benzylpyrimidin-4-amine in these areas, given its structural similarities to the compounds discussed (Boča, Jameson, & Linert, 2011).

Role in Aromatic Amine Analysis

Aromatic amines, including analogs similar to 2-Benzylpyrimidin-4-amine, are significant in environmental and health-related research. Studies on the metabolism of aromatic amines and their implications for cancer risk highlight the importance of understanding these compounds' behavior in biological systems. The environmental and occupational exposure to aromatic amines has been linked to an increased risk of cancers, particularly bladder cancer, underlining the critical need for research into safe handling and exposure reduction strategies (Vineis & Pirastu, 1997).

Catalysis and Organic Synthesis

2-Benzylpyrimidin-4-amine and its derivatives are relevant in catalysis and organic synthesis, particularly in reactions involving the functionalization of C-H bonds. Metalloporphyrin catalysts, for example, have been used for the selective functionalization of saturated C-H bonds, a process that is pivotal in organic synthesis and pharmaceutical chemistry. The reactions facilitated by these catalysts, including hydroxylation, amination, and carbenoid insertion, underscore the versatility and utility of aromatic amines in synthesizing complex organic molecules (Che, Lo, Zhou, & Huang, 2011).

Environmental and Health Implications

The study of aromatic amines extends into environmental science, where their impact on human health is a significant concern. Research into the mechanisms of toxicity and carcinogenicity associated with exposure to compounds like 2-Benzylpyrimidin-4-amine is crucial for developing safety guidelines and preventive measures. The metabolism of these compounds and their interaction with DNA, leading to mutations and cancer, is a pivotal area of study that informs regulatory policies and protective measures for workers and populations at risk (Choudhary, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 2-Benzylpyrimidin-4-amine are not mentioned in the search results, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . This suggests that future research could focus on optimizing the synthesis process and exploring the potential applications of 2-Benzylpyrimidin-4-amine in medical and pharmaceutical fields.

properties

IUPAC Name |

2-benzylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMAZIMEUWSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)